Differentiation from Regioisomers and Oxidized Analogs
N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide bears a para-sulfanyl (thioether) linker connecting two aromatic rings, distinguishing it from ortho-substituted analogs (e.g., N-{2-[(4-methylphenyl)sulfanyl]phenyl}acetamide, CAS 648894-16-0) and oxidized sulfinyl/sulfonyl derivatives (e.g., N-[4-(4-methylbenzenesulfinyl)phenyl]acetamide, CAS not fully characterized). The sulfanyl (-S-) oxidation state confers distinct electronic properties and reactivity compared to sulfinyl (-SO-) or sulfonyl (-SO2-) analogs, which exhibit different hydrogen-bonding capabilities and metabolic stability . The para-substitution pattern creates a linear, extended molecular geometry with a calculated LogP of approximately 4.1, indicating moderate lipophilicity suitable for membrane permeability in cell-based assays .
| Evidence Dimension | Molecular geometry, LogP, and sulfur oxidation state |
|---|---|
| Target Compound Data | Para-substituted diaryl sulfide (thioether); LogP ≈ 4.1; MW 257.35 g/mol |
| Comparator Or Baseline | Ortho-substituted analog: N-{2-[(4-methylphenyl)sulfanyl]phenyl}acetamide (CAS 648894-16-0); Sulfinyl analog: N-[4-(4-methylbenzenesulfinyl)phenyl]acetamide (MW 273.35 g/mol) |
| Quantified Difference | LogP difference not experimentally quantified; MW difference vs. sulfinyl analog: 16 g/mol (one oxygen atom) |
| Conditions | Calculated/estimated physicochemical properties from supplier datasheets and computational prediction |
Why This Matters
The distinct molecular geometry and sulfur oxidation state directly influence target binding, metabolic stability, and synthetic derivatization routes, making this compound a specific tool for SAR studies rather than a generic substitute.
